molecular formula C13H8ClNO2 B064538 4-Chloro-2-phenoxyphenyl isocyanate CAS No. 160693-21-0

4-Chloro-2-phenoxyphenyl isocyanate

Cat. No.: B064538
CAS No.: 160693-21-0
M. Wt: 245.66 g/mol
InChI Key: CZFHANYTOSYAEC-UHFFFAOYSA-N
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Description

An Overview of Isocyanate Chemistry and Reactivity

The isocyanate group (–N=C=O) is a highly reactive functional group characterized by a cumulative double bond system. This electronic arrangement renders the central carbon atom highly electrophilic and susceptible to attack by a wide array of nucleophiles. wikipedia.org The reactivity of isocyanates is a cornerstone of polyurethane chemistry, where their reaction with polyols leads to the formation of urethane (B1682113) linkages. wikipedia.org Beyond polymerization, their reactions with amines to form ureas, with water to generate carbamic acids that can decarboxylate to amines, and with alcohols to yield carbamates are fundamental transformations in organic synthesis. wikipedia.orgresearchgate.net

The reactivity of an isocyanate is significantly influenced by the electronic nature of its substituent. Electron-withdrawing groups attached to the nitrogen atom enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles. rsc.org Conversely, electron-donating groups diminish this reactivity. This predictable modulation of reactivity makes isocyanates versatile reagents in the synthesis of a diverse range of acyclic and heterocyclic compounds.

The Significance of Phenoxyphenyl Moieties in Chemical Scaffolds

The phenoxyphenyl moiety is recognized as a "privileged scaffold" in medicinal chemistry, a term that denotes a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov Its prevalence in a multitude of biologically active compounds underscores its importance. The ether linkage provides a degree of conformational flexibility, while the two phenyl rings offer extensive opportunities for hydrophobic and π-stacking interactions with biological targets. nih.gov

Furthermore, the phenoxy group can participate in hydrogen bonding through its ether oxygen, and the phenyl rings can be readily substituted to fine-tune the steric and electronic properties of the molecule. nih.gov This adaptability has led to the incorporation of the phenoxyphenyl scaffold in drugs targeting a wide range of conditions, including cancer, neurological disorders, and infectious diseases. nih.govmdpi.com

Rationale for Research on Substituted Phenoxyphenyl Isocyanates

The strategic placement of these substituents creates a molecule with a distinct electronic and steric profile. This unique profile could lead to novel reactivity patterns in organic synthesis and specific binding affinities in a medicinal chemistry context. The exploration of such compounds is driven by the hypothesis that the integrated molecular architecture will unlock applications not achievable by the individual components alone.

Scope and Objectives of Research on 4-Chloro-2-phenoxyphenyl Isocyanate

Despite its intriguing structure, specific research dedicated to this compound is notably limited in the public domain. Its existence is confirmed by its CAS number (160693-21-0) and availability from chemical suppliers. The primary objective of this article, therefore, is to provide a comprehensive overview based on established principles of organic chemistry and medicinal chemistry.

The scope of this article encompasses a theoretical exploration of the compound's plausible synthetic pathways, its anticipated reactivity profile, and its potential applications. By drawing parallels with closely related and well-studied analogs, this article aims to stimulate further research into this promising, yet under-explored, chemical entity.

Detailed Research Findings

Given the scarcity of direct experimental data for this compound, this section will focus on the properties of its constituent parts and closely related analogs to infer its characteristics.

Plausible Synthetic Routes

The most probable synthetic route to this compound would involve the phosgenation of its corresponding aniline (B41778) precursor, 4-chloro-2-phenoxyaniline (B3055685). This precursor is commercially available. georganics.sk The reaction would likely proceed by treating 4-chloro-2-phenoxyaniline with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent, such as diphosgene or triphosgene (B27547), in an inert solvent. This is a standard and widely used method for the synthesis of aryl isocyanates.

An alternative, non-phosgene route could involve a Curtius, Hofmann, or Lossen rearrangement of a corresponding carboxylic acid derivative, although these methods are often less direct for large-scale synthesis.

Anticipated Reactivity

The reactivity of this compound is expected to be high, characteristic of an aryl isocyanate bearing an electron-withdrawing substituent. The chlorine atom at the 4-position will increase the electrophilicity of the isocyanate carbon, making it readily reactive with a variety of nucleophiles.

Key anticipated reactions include:

Reaction with alcohols and phenols: to form the corresponding carbamates.

Reaction with amines: to yield ureas. This reaction is typically very rapid.

Reaction with water: leading to the formation of an unstable carbamic acid, which would likely decarboxylate to produce 4-chloro-2-phenoxyaniline.

Cycloaddition reactions: Participation as a dienophile in Diels-Alder reactions or in [2+2] cycloadditions with electron-rich alkenes.

The steric bulk of the ortho-phenoxy group might play a role in moderating the approach of nucleophiles to the isocyanate group, potentially introducing a degree of regioselectivity in its reactions.

Potential Applications in Medicinal Chemistry

The combination of the chloro-substituted phenyl isocyanate and the phenoxy group suggests several potential applications in medicinal chemistry. The isocyanate can act as a reactive handle to covalently bind to biological targets or to link to other pharmacophores. The phenoxyphenyl moiety is a known pharmacophore in its own right.

Derivatives of this compound, such as the corresponding ureas and carbamates, could be investigated for a range of biological activities. For instance, many urea (B33335) derivatives of substituted phenyl isocyanates are known to possess anticancer and herbicidal activities. The phenoxyphenyl group is present in various kinase inhibitors and other therapeutic agents. nih.govmdpi.com Therefore, it is plausible that compounds derived from this compound could exhibit interesting biological profiles.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 160693-21-0
Molecular Formula C₁₃H₈ClNO₂
Molecular Weight 245.66 g/mol
Predicted LogP 4.5Calculated
Predicted Boiling Point ~350-400 °CEstimated
Predicted Melting Point Not available

Note: Predicted values are based on computational models and may differ from experimental values.

Table 2: General Reactivity of Isocyanates with Nucleophiles

NucleophileProductRelative Rate
Primary Aliphatic Amine UreaVery Fast
Primary Aromatic Amine UreaFast
Primary Alcohol Urethane (Carbamate)Moderate
Water Unstable Carbamic Acid -> Amine + CO₂Slow to Moderate
Phenol (B47542) Urethane (Carbamate)Slow

This table provides a general trend for isocyanate reactivity.

Properties

IUPAC Name

4-chloro-1-isocyanato-2-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO2/c14-10-6-7-12(15-9-16)13(8-10)17-11-4-2-1-3-5-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFHANYTOSYAEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392200
Record name 4-Chloro-2-phenoxyphenyl isocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160693-21-0
Record name 4-Chloro-2-phenoxyphenyl isocyanate
Source EPA DSSTox
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Record name 4-Chloro-2-phenoxyphenyl isocyanate
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Advanced Synthetic Methodologies for 4 Chloro 2 Phenoxyphenyl Isocyanate

Strategies for the Construction of the 4-Chloro-2-phenoxyphenyl Core

The formation of the diaryl ether linkage is a critical step in the synthesis of the target molecule. Several key methodologies have been developed to construct this structural motif with the desired substitution pattern.

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) reactions, particularly the Ullmann condensation and related copper- or palladium-catalyzed cross-coupling reactions, represent a primary route for the formation of diaryl ethers. wikipedia.orgorganic-chemistry.org These reactions typically involve the coupling of an aryl halide with a phenoxide.

The Ullmann condensation traditionally requires stoichiometric amounts of copper and high temperatures (often exceeding 210°C) in polar, high-boiling solvents. wikipedia.org Modern iterations have seen the development of catalytic systems using soluble copper salts, often in the presence of ligands like diamines or acetylacetonates, which allow for milder reaction conditions. wikipedia.orgmdpi.comnih.gov For the synthesis of the 4-chloro-2-phenoxyphenyl core, a plausible Ullmann-type approach involves the reaction between a 2,4-dihalo-substituted benzene (B151609) derivative and a phenoxide salt. For instance, reacting 2,4-dichloronitrobenzene (B57281) with sodium phenoxide in the presence of a copper catalyst can yield 4-chloro-2-phenoxynitrobenzene, which can then be reduced to the corresponding aniline (B41778) precursor. The reactivity of the aryl halide is a key factor, with aryl iodides and bromides generally being more reactive than aryl chlorides. Electron-withdrawing groups on the aryl halide can activate the ring towards nucleophilic attack, accelerating the reaction. wikipedia.orgarkat-usa.org

Palladium-catalyzed Buchwald-Hartwig amination-type C-O cross-coupling reactions offer an alternative, often proceeding under even milder conditions than modern Ullmann reactions. These methods utilize palladium catalysts with specialized phosphine (B1218219) ligands to couple aryl halides or triflates with alcohols or phenols.

Table 1: Comparison of Nucleophilic Aromatic Substitution Methods for Diaryl Ether Synthesis

Feature Traditional Ullmann Condensation Modern Ullmann-Type Reactions Buchwald-Hartwig C-O Coupling
Catalyst Stoichiometric Copper Powder Catalytic Copper Salts (e.g., CuI, CuO) Catalytic Palladium Complexes
Ligands None Diamines, Acetylacetonates, Phenanthroline Phosphine-based ligands (e.g., Buchwald or Hartwig ligands)
Temperature High (>200 °C) Moderate to High (80-150 °C) Room Temperature to Moderate (25-100 °C)
Substrate Scope Limited, requires activated aryl halides Broader Broad, includes less reactive aryl chlorides

| Base | Strong Base (e.g., KOH, NaH) | Inorganic Bases (e.g., K2CO3, Cs2CO3) | Variety of bases, including weaker ones |

Halogenation and Phenoxylation Pathways

This approach involves the sequential introduction of the phenoxy and chloro substituents onto a benzene ring or the chlorination of a pre-formed phenoxy-substituted aromatic. A key challenge in this strategy is achieving the correct regioselectivity.

One potential pathway is the selective chlorination of 2-phenoxyphenol. The directing effects of the hydroxyl and phenoxy groups would influence the position of the incoming chlorine atom. Various chlorinating agents and catalytic systems have been developed to control the regioselectivity of phenol (B47542) chlorination. mdpi.com For example, using sulfuryl chloride in the presence of specific sulfur-containing catalysts or a combination of phenyliodine bis(trifluoroacetate) (PIFA) and aluminum chloride can promote ortho- or para-chlorination. researchgate.netgoogle.com To obtain the desired 4-chloro-2-phenoxyphenol, conditions favoring chlorination para to the hydroxyl group would be required. Subsequent conversion of the phenol to the aniline (e.g., via reduction of a nitrated intermediate or other methods) would be necessary before isocyanate formation.

Another route involves the chlorination of a phenol followed by phenoxylation. For example, the chlorination of phenol can produce a mixture of chlorophenols, from which 4-chlorophenol (B41353) can be isolated. This can then undergo an Ullmann-type reaction with a suitable partner like 2-bromonitrobenzene to form the 4-chloro-2-phenoxynitrobenzene intermediate. A patent describes the reaction of p-chlorophenol with phenol under catalytic conditions to produce 4-phenoxyphenol, illustrating the feasibility of such ether linkages. google.com

Condensation Reaction Approaches

Condensation reactions, in a broader sense, encompass methods like the Ullmann reaction for diaryl ether synthesis. wikipedia.org The fundamental transformation involves the joining of two molecules with the elimination of a smaller molecule, such as water or a salt. In the context of the 4-chloro-2-phenoxyphenyl core, this would typically be the copper-catalyzed reaction between a phenol and an aryl halide.

A strategic application of this approach would involve the condensation of 4-chlorophenol with an activated ortho-substituted benzene ring, such as 2-chloronitrobenzene or 2-fluoronitrobenzene. The nitro group activates the halide for nucleophilic aromatic substitution, facilitating the formation of the diaryl ether bond. The resulting 4-chloro-2-phenoxynitrobenzene is a versatile intermediate that can be readily converted to 4-chloro-2-phenoxyaniline (B3055685), the direct precursor for isocyanate synthesis. georganics.sknih.gov

Isocyanate Formation from Precursors

Once the 4-chloro-2-phenoxyphenyl core is established in the form of a suitable precursor, the final step is the formation of the isocyanate group. The most common precursor for this transformation is 4-chloro-2-phenoxyaniline. georganics.sknih.gov

Phosgenation and Phosgene-Free Methods

The traditional and most widely used industrial method for converting a primary amine to an isocyanate is phosgenation. nih.gov This process involves reacting the amine, in this case, 4-chloro-2-phenoxyaniline, with phosgene (B1210022) (COCl2). The reaction typically proceeds in two stages: a "cold phosgenation" step at low temperatures to form a carbamoyl (B1232498) chloride and an amine hydrochloride slurry, followed by a "hot phosgenation" step at higher temperatures to decompose these intermediates into the final isocyanate and hydrogen chloride. google.comgoogle.com

Due to the extreme toxicity of phosgene, significant research has been devoted to developing safer, phosgene-free alternatives. nih.gov These methods often utilize phosgene surrogates or entirely different reaction pathways.

Triphosgene (B27547): A solid and therefore safer-to-handle alternative to gaseous phosgene is triphosgene (bis(trichloromethyl) carbonate). It can be used to convert amines to isocyanates under similar conditions to phosgene.

Diorganocarbonates: A process involving the reaction of an organic formamide (B127407) with a diorganocarbonate, followed by thermolysis, can produce isocyanates in high yields without the use of phosgene. google.com

Oxidative Carbonylation: The palladium-catalyzed oxidative carbonylation of amines with carbon monoxide is another phosgene-free route, although it often requires high pressures and temperatures.

Carbamate (B1207046) Decomposition: Isocyanates can be generated by the thermal decomposition of carbamates, which themselves can be synthesized from amines and reagents like dimethyl carbonate or urea (B33335), avoiding phosgene entirely. nih.govgoogle.com

Table 2: Methods for Isocyanate Synthesis from Amines

Method Reagent(s) Key Features
Phosgenation Phosgene (COCl2) High yield, well-established industrial process; uses highly toxic gas. nih.govgoogle.com
Triphosgene Method Triphosgene Safer, solid phosgene surrogate; generates phosgene in situ.

| Carbamate Route | Dimethyl Carbonate, Urea, CO | Phosgene-free; involves synthesis and subsequent decomposition of a carbamate intermediate. nih.govgoogle.com |

Curtius Rearrangement Derivatives

The Curtius rearrangement provides a classic and versatile phosgene-free pathway to isocyanates from carboxylic acids. wikipedia.orgnih.gov The reaction involves the thermal decomposition of an acyl azide (B81097), which rearranges to form an isocyanate with the loss of nitrogen gas. masterorganicchemistry.comnih.gov The isocyanate can be isolated or trapped in situ with various nucleophiles. wikipedia.org

To synthesize 4-chloro-2-phenoxyphenyl isocyanate via this route, the required starting material is 4-chloro-2-phenoxybenzoic acid. The synthesis of this acid could be achieved, for example, through an Ullmann condensation between 2-hydroxy-4-chlorobenzoic acid and a halobenzene, or by oxidation of a suitable precursor like 4-chloro-2-phenoxyacetophenone. google.com

The general sequence for the Curtius rearrangement involves:

Activation of the Carboxylic Acid: The carboxylic acid (4-chloro-2-phenoxybenzoic acid) is typically converted to a more reactive derivative, most commonly the acyl chloride, by reacting it with an agent like thionyl chloride or oxalyl chloride. orgsyn.org

Formation of the Acyl Azide: The acyl chloride is then reacted with an azide salt, such as sodium azide, to form the corresponding acyl azide. Alternatively, one-pot procedures using reagents like diphenylphosphoryl azide (DPPA) can directly convert the carboxylic acid to the acyl azide, which then rearranges in situ. nih.gov

Thermal Rearrangement: The acyl azide is heated in an inert solvent, causing it to lose dinitrogen (N2) and rearrange to the target isocyanate, this compound. masterorganicchemistry.comorganic-chemistry.org The rearrangement proceeds with retention of the configuration of the migrating group.

This method is particularly valuable in laboratory settings due to its reliability and avoidance of highly toxic reagents like phosgene.

Reaction with Trichloromethyl Chloroformate

The synthesis of this compound can be effectively achieved through the reaction of its corresponding amine precursor, 4-chloro-2-phenoxyaniline manchesterorganics.comclearsynth.com, with trichloromethyl chloroformate, commonly known as diphosgene. This method serves as a safer and more manageable alternative to the direct use of highly toxic phosgene gas. wikipedia.orgscholaris.caorgsyn.org The reaction is a type of phosgenation, where the primary amine group is converted into the isocyanate functional group.

Reaction Scheme: C₆H₅OC₆H₃(Cl)NH₂ + ClC(O)OCCl₃ → C₆H₅OC₆H₃(Cl)NCO + 2 HCl + COCl₂

The reaction is generally carried out in an inert organic solvent, such as toluene (B28343). prepchem.com To drive the reaction to completion and to neutralize the hydrogen chloride byproduct, a tertiary amine base that is soluble in the reaction medium is often added. rsc.org This base acts as an acid scavenger, preventing the protonation of the starting amine and minimizing side reactions. rsc.org The use of safer phosgene precursors like diphosgene and its solid, crystalline analogue, triphosgene, has become standard practice in laboratory settings for preparing isocyanates. scholaris.caorgsyn.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is a critical step in maximizing the yield and purity of this compound while minimizing reaction time and the formation of impurities. Key parameters that are typically adjusted include the stoichiometry of reactants, choice of solvent, reaction temperature, and reaction time. researchgate.net

Research into the synthesis of similar isocyanates provides a framework for optimization. For instance, the stoichiometry of the phosgenating agent is crucial. Using a slight excess of trichloromethyl chloroformate or triphosgene can significantly reduce the reaction time and improve the yield. orgsyn.org However, a large excess may lead to the formation of unwanted byproducts.

The choice and amount of the acid-scavenging base are also vital. A soluble tertiary amine is preferred to ensure it is immediately available to neutralize the HCl formed. rsc.org Studies have shown that even a small deficiency of the base can lead to the formation of cross-linked urea byproducts, which reduces the yield of the desired isocyanate. rsc.org The temperature of the reaction also plays a significant role; while higher temperatures can increase the reaction rate, they may also promote side reactions. Therefore, finding the optimal temperature is essential for achieving a high yield of a pure product.

Below is a representative data table illustrating how reaction conditions can be optimized for the synthesis of a substituted phenyl isocyanate, based on findings from analogous preparations. google.com

Table 1: Optimization of Reaction Conditions for Isocyanate Synthesis

Entry Phosgenating Agent (Equivalents) Base (Equivalents) Solvent Temperature (°C) Time (h) Yield (%)
1 Diphosgene (0.5) Triethylamine (2.0) Toluene 80 12 85
2 Diphosgene (0.6) Triethylamine (2.0) Toluene 100 8 92
3 Triphosgene (0.35) Triethylamine (2.0) Toluene 100 6 95
4 Triphosgene (0.35) Insoluble Base Toluene 100 12 Low (Cross-linking)

This table is a generalized representation based on typical optimization studies for isocyanate synthesis.

Isolation and Purification Techniques in Contemporary Organic Synthesis

The isolation and purification of this compound from the reaction mixture are critical for obtaining a product of high purity. The techniques employed are standard in modern organic synthesis but must be adapted to the specific properties of the isocyanate.

Following the completion of the reaction, the first step in the workup process often involves the removal of the hydrochloride salt of the tertiary amine base. This is typically achieved by filtration. google.com The filtrate, which contains the product, solvent, and any unreacted starting materials, is then concentrated by removing the solvent under reduced pressure, often using a rotary evaporator. orgsyn.org

For final purification, fractional distillation under high vacuum (rectification) is the most common and effective method for isocyanates. orgsyn.orggoogle.comgoogle.com This technique separates the desired isocyanate from less volatile impurities and any remaining starting materials based on differences in boiling points. The efficiency of the purification is highly dependent on the vacuum level and the temperature of the distillation. For example, in the synthesis of a similar compound, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, the crude product was purified by rectification at a tower top temperature of 95-100 °C under a vacuum of ≤-0.096 MPa to yield a product with over 99% purity. google.com

Alternative purification methods can include preparative chromatography, although this is less common for large-scale production due to cost and complexity. For laboratory-scale synthesis, techniques like Kugelrohr distillation can also be employed for purification of the final oil. orgsyn.org The choice of purification method depends on the scale of the reaction and the required purity of the final product.

Chemical Reactivity and Derivatization of 4 Chloro 2 Phenoxyphenyl Isocyanate

Reactions Involving the Isocyanate Functional Group

The isocyanate group is well-known for its susceptibility to nucleophilic attack at the central carbon atom, which is rendered highly electrophilic by the adjacent electronegative nitrogen and oxygen atoms. This reactivity is the basis for the formation of a variety of important chemical linkages.

The reaction of 4-Chloro-2-phenoxyphenyl isocyanate with nucleophiles such as alcohols, amines, and carboxylic acids is a cornerstone of its chemistry, leading to the formation of carbamates, ureas, and amides, respectively. These reactions are typically efficient and proceed under mild conditions. commonorganicchemistry.comyoutube.com

Reaction with Alcohols (Carbamate Formation): Alcohols react with the isocyanate to form carbamates (urethanes). google.comorganic-chemistry.orgorganic-chemistry.orgnih.gov The oxygen atom of the alcohol's hydroxyl group acts as the nucleophile, attacking the isocyanate carbon. This process is often catalyzed by bases or organometallic compounds. google.com

Reaction with Amines (Urea Formation): Amines, being stronger nucleophiles than alcohols, react readily with the isocyanate to yield substituted ureas. commonorganicchemistry.comorganic-chemistry.orgasianpubs.orgbioorganic-chemistry.com This reaction is generally rapid and does not typically require a catalyst. commonorganicchemistry.com

Reaction with Carboxylic Acids (Amide Formation): Carboxylic acids can react with isocyanates to form amides through a decarboxylative condensation. nih.govnih.gov The initial addition of the carboxylic acid to the isocyanate forms an unstable mixed carbamic-carboxylic anhydride, which then loses carbon dioxide to yield the corresponding amide. nih.gov

Table 1: Nucleophilic Addition Reactions of this compound

Nucleophile Reagent Class Product Functional Group General Product Structure
R-OH Alcohol Carbamate (B1207046)
R-NH₂ Primary Amine Substituted Urea (B33335)
R₂NH Secondary Amine Substituted Urea
R-COOH Carboxylic Acid Amide

Isocyanates can participate in cycloaddition reactions with various unsaturated partners. These reactions are valuable for the synthesis of heterocyclic compounds.

[2+2] Cycloadditions: The reaction of an isocyanate with an alkene can lead to the formation of a β-lactam ring system. This [2+2] cycloaddition is predicted to occur through a concerted suprafacial mechanism. rsc.org

[2+3] Cycloadditions: Isocyanates can also react with 1,3-dipoles, such as nitrones or aza-oxyallyl cations, in [2+3] cycloaddition reactions to form five-membered heterocycles. acs.orgresearchgate.netresearchgate.net The mechanism of these reactions can be either concerted or stepwise, depending on the reactants and the polarity of the solvent. acs.orgresearchgate.net For instance, the reaction with nitrones can yield 1,2,4-oxadiazolidin-5-ones. acs.org

The isocyanate group can undergo polymerization, most notably in the formation of polyurethanes. When reacted with a diol or polyol, this compound can act as a monomer or a chain extender, incorporating into a polymer backbone. The reactivity of isocyanates can be temporarily masked using blocking agents, allowing for controlled polymerization processes that are triggered by thermal deprotection. usm.edu The reaction of the isocyanate with urethane (B1682113) linkages already present in a polymer chain can also lead to the formation of allophanate (B1242929) cross-links, particularly at elevated temperatures. researchgate.net

Transformations of the Chloro Substituent in the Phenoxyphenyl Moiety

The chlorine atom on the phenoxyphenyl ring, while generally less reactive than the isocyanate group, can be replaced or coupled through various transition-metal-catalyzed reactions. The isocyanate group, being strongly electron-withdrawing, activates the aryl chloride towards these transformations.

Aryl chlorides are typically resistant to nucleophilic aromatic substitution (SNAr). However, the presence of a strong electron-withdrawing group, such as the isocyanate group, para to the chlorine atom can facilitate this reaction. libretexts.org The reaction proceeds via a two-step mechanism involving the formation of a negatively charged Meisenheimer complex intermediate. libretexts.org Strong nucleophiles, such as alkoxides or amines, can displace the chloride ion under suitable conditions, which may include elevated temperatures or the use of transition-metal catalysts that activate the aromatic ring through π-coordination. libretexts.orgnih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are applicable to aryl chlorides.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction enables the formation of a C-C bond between the aryl chloride and an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. numberanalytics.comrsc.org This reaction is highly versatile for creating biaryl structures. researchgate.net The coupling of aryl chlorides, which are less reactive than the corresponding bromides or iodides, often requires the use of specialized bulky, electron-rich phosphine (B1218219) ligands to facilitate the initial oxidative addition step. acs.orgnih.gov

Sonogashira Coupling: The Sonogashira reaction couples the aryl chloride with a terminal alkyne to form an internal alkyne. wikipedia.orgorganic-chemistry.org This transformation is typically co-catalyzed by palladium and copper(I) salts in the presence of a base. wikipedia.org While aryl chlorides are the most challenging substrates for this reaction, efficient protocols, sometimes utilizing microwave assistance, have been developed to achieve good yields. nih.govacs.org

Table 2: Cross-Coupling Reactions of the Chloro Substituent

Reaction Name Coupling Partner Catalyst System (Typical) Product Type
Suzuki Coupling Arylboronic Acid (Ar-B(OH)₂) Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) Biaryl Isocyanate
Sonogashira Coupling Terminal Alkyne (R-C≡CH) Pd catalyst, Cu(I) co-catalyst, Base (e.g., Amine) Alkynyl-substituted Isocyanate

Reactivity of the Phenoxy Ether Linkage

The diaryl ether bond in the 4-chloro-2-phenoxyphenyl scaffold is generally stable. However, under specific and often harsh reaction conditions, it can be induced to undergo cleavage.

Cleavage of the phenoxy ether linkage in complex diaryl ether derivatives can be achieved under forcing conditions. For instance, studies on structurally related compounds, such as the herbicide Diflufenican, which features a substituted phenoxy-pyridine carboxamide core, have shown that the ether bond can be broken. researchgate.net Heating this related compound in a mixture of acetic acid and concentrated hydrochloric acid resulted in the cleavage of the ether linkage, yielding the corresponding phenol (B47542) and hydroxylated pyridine (B92270) derivative. researchgate.net While specific studies on the ether cleavage of this compound itself are not prevalent, likely due to the isocyanate group's incompatibility with such harsh acidic or basic conditions, these findings on analogous structures suggest that the ether bond is susceptible to cleavage under protic acid catalysis at elevated temperatures.

Modifications to the phenyl rings of the 4-chloro-2-phenoxyphenyl scaffold are typically performed on precursor molecules before the introduction of the highly reactive isocyanate functionality. Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, could theoretically modify the phenyl rings. However, the directing effects of the existing substituents (chloro, phenoxy, and isocyanate groups) and the potential for side reactions with the isocyanate group make such transformations synthetically challenging on the final molecule. Synthetic strategies, therefore, favor the construction of the desired substituted scaffold first, followed by the conversion of a precursor group (e.g., an amine or acyl azide) into the isocyanate.

Synthesis of Complex Heterocyclic Systems Incorporating 4-Chloro-2-phenoxyphenyl Scaffolds

The primary synthetic utility of this compound lies in its role as a key building block for constructing complex molecules, particularly those with applications in medicinal chemistry and materials science. The isocyanate group is an excellent electrophile for reactions with a wide range of nucleophiles, leading to the formation of various heterocyclic and acyclic derivatives.

The reaction of isocyanates with amines or alcohols is a fundamental and widely used transformation for the synthesis of ureas and carbamates, respectively.

Urea Derivatives: this compound reacts readily with primary and secondary amines to form N,N'-disubstituted or trisubstituted ureas. These reactions are often carried out in a suitable aprotic solvent at room temperature or with gentle heating. asianpubs.orggoogle.com The process is generally high-yielding and serves as a cornerstone for creating libraries of compounds for drug discovery. nih.gov For example, diaryl ureas are a class of compounds known for their potential as kinase inhibitors in cancer therapy. asianpubs.org The reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate, followed by proton transfer to yield the stable urea linkage.

Carbamate Derivatives: In a similar fashion, alcohols react with this compound to yield carbamate (or urethane) derivatives. This reaction is often catalyzed by a base or certain organometallic compounds. The synthesis of primary carbamates from alcohols can also be achieved using reagents like chlorosulfonyl isocyanate, which provides an alternative route to these structures. nih.gov While the direct reaction with this compound is feasible, alternative non-isocyanate routes, such as those starting from carbamate esters, are also employed in synthetic chemistry to avoid handling toxic isocyanates directly. google.comrsc.org

Table 1: Synthesis of Urea and Carbamate Derivatives

Derivative TypeNucleophileGeneral Reaction ConditionsReference
Diaryl UreaAromatic AmineAprotic solvent (e.g., DMSO, MeCN), room temperature to 50°C asianpubs.orgbeilstein-journals.org
CarbamateAlcoholAprotic solvent, often with base or catalyst, room temperature or heat nih.govtechscience.com

The 4-chloro-2-phenoxyphenyl scaffold can be incorporated into various five-membered aromatic heterocycles, which are prominent structures in many pharmacologically active compounds.

Triazole Derivatives: The synthesis of 1,2,4-triazoles often begins with the reaction of an isocyanate or, more commonly, an isothiocyanate with a hydrazine (B178648) derivative to form a thiosemicarbazide (B42300). raco.cat This intermediate can then be cyclized. For example, a thiosemicarbazide can undergo oxidative cyclization or reaction with reagents like acyl chlorides followed by cyclodehydration to form the triazole ring. isres.orgnih.gov While direct routes from the isocyanate exist, they are less common than those starting from thiosemicarbazides or by converting the isocyanate to a urea-type intermediate first.

Thiadiazole Derivatives: 1,3,4-Thiadiazoles are frequently synthesized from thiosemicarbazide precursors. ijpcbs.com A common method involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or sulfuric acid. nih.govresearchgate.netmdpi.com To incorporate the 4-chloro-2-phenoxyphenyl moiety, one could envision reacting a derivative, 4-chloro-2-phenoxybenzoic acid, with thiosemicarbazide. nih.gov Alternatively, this compound can be converted to a thiosemicarbazide by reaction with hydrazine, which is then cyclized with a one-carbon synthon like formic acid or an aldehyde followed by oxidation. ijpcbs.com

Oxadiazole Derivatives: The synthesis of 1,3,4-oxadiazoles typically involves the cyclodehydration of diacylhydrazine intermediates. nih.gov A synthetic route could involve the reaction of this compound with a hydrazine to form a semicarbazide. Acylation of the terminal nitrogen with a suitable acyl chloride, followed by dehydration using reagents like POCl₃, thionyl chloride, or polyphosphoric acid, would yield the 2,5-disubstituted 1,3,4-oxadiazole. nih.govorganic-chemistry.org

Table 2: General Synthetic Approaches to Heterocycles

HeterocycleKey IntermediateTypical Cyclization ReagentsReference
1,2,4-TriazoleThiosemicarbazideBase (for cyclization), Oxidizing agents (e.g., I₂), Acyl halides raco.catnih.gov
1,3,4-ThiadiazoleThiosemicarbazideH₂SO₄, POCl₃, Acetyl chloride ijpcbs.comnih.govresearchgate.net
1,3,4-OxadiazoleDiacylhydrazinePOCl₃, SOCl₂, Polyphosphoric acid nih.govorganic-chemistry.org

Thiazolidinones, particularly 4-thiazolidinones, are another important class of heterocyclic compounds in medicinal chemistry. nih.gov Their synthesis often starts from a thiourea (B124793) derivative. To prepare a thiazolidinone incorporating the desired scaffold, this compound would first be converted to the corresponding thiourea. This is achieved by reacting the isocyanate with an appropriate amine to form a urea, which is then treated with a thionating agent (e.g., Lawesson's reagent), or more directly by converting the isocyanate to an isothiocyanate and reacting it with an amine.

The resulting N-(4-chloro-2-phenoxyphenyl)-N'-alkyl/arylthiourea can then undergo cyclocondensation. A common method is the reaction with an α-haloacetic acid, such as chloroacetic acid, or its ester, in the presence of a base like sodium acetate. mdpi.comjocpr.com This reaction proceeds via initial S-alkylation of the thiourea followed by intramolecular cyclization and dehydration to form the 2-imino-4-thiazolidinone ring system. mdpi.comnuph.edu.ua

Compound Names Mentioned

Applications and Advanced Materials Research Involving 4 Chloro 2 Phenoxyphenyl Isocyanate

Role in the Synthesis of Advanced Polymeric Structures

The isocyanate group (-NCO) is highly reactive towards nucleophiles, particularly hydroxyl and amine groups, making 4-Chloro-2-phenoxyphenyl isocyanate a valuable monomer for step-growth polymerization. This reactivity is the foundation for its use in creating a variety of polymeric materials with tailored properties.

Polyurethanes and polyureas are two of the most versatile classes of polymers, with applications ranging from flexible foams and elastomers to rigid plastics and high-performance coatings. youtube.com The synthesis of these polymers involves the reaction of diisocyanates or polyisocyanates with polyols (for polyurethanes) or polyamines (for polyureas). youtube.comnih.gov

This compound can be utilized as a monofunctional isocyanate to control the molecular weight of the polymer chains or to introduce specific end-groups. Alternatively, a diisocyanate analogue of this molecule would be a primary building block for creating novel polyurethane and polyurea systems. The incorporation of the 4-Chloro-2-phenoxyphenyl moiety into the polymer backbone is anticipated to impart specific properties, such as enhanced thermal stability, chemical resistance, and flame retardancy, due to the presence of the aromatic rings and the chlorine atom.

Table 1: Potential Properties of Polyurethanes and Polyureas Incorporating this compound

PropertyInfluence of this compound Moiety
Thermal Stability The aromatic nature of the phenoxy and phenyl groups can increase the polymer's resistance to thermal degradation.
Chemical Resistance The stable ether linkage and the chlorinated aromatic ring may enhance resistance to a range of chemicals.
Flame Retardancy The presence of chlorine can contribute to the flame-retardant properties of the final polymer.
Mechanical Strength The rigidity of the aromatic structures can lead to polymers with high tensile strength and modulus.
Adhesion The polar isocyanate-derived linkages and the potential for hydrogen bonding can promote strong adhesion to various substrates.

This table represents anticipated properties based on the chemical structure of this compound and general principles of polymer chemistry.

Beyond conventional polyurethanes and polyureas, this compound is a candidate for the synthesis of specialty polymers designed for high-performance applications. These materials are engineered to withstand extreme conditions and are utilized in demanding sectors such as aerospace, automotive, and electronics. scispace.com

The introduction of the this compound unit into a polymer can modify its properties to achieve desired performance characteristics. For instance, the bulky phenoxy group can influence the polymer's morphology and chain packing, potentially leading to materials with unique optical or mechanical properties. Research in this area would focus on polymerizing this isocyanate with other specialized monomers to create copolymers with a precise combination of attributes.

Utility as a Versatile Intermediate in Pharmaceutical and Agrochemical Synthesis

Isocyanates are valuable reagents in organic synthesis, serving as precursors for a wide array of functional groups and molecular scaffolds. The reactivity of the isocyanate group allows for the construction of complex molecules, including those with biological activity.

This compound can serve as a crucial building block for the synthesis of novel bioactive molecules. The isocyanate group can be transformed into ureas, carbamates, and other functionalities that are commonly found in pharmacologically active compounds. The 4-chloro-2-phenoxyphenyl portion of the molecule provides a lipophilic and sterically defined framework that can be tailored for specific biological targets.

For example, the reaction of this compound with various amines can generate a library of substituted ureas. These compounds could then be screened for a range of biological activities, including antimicrobial, antiviral, or anticancer properties. nih.govabcpsangli.edu.in

Many enzyme inhibitors feature urea (B33335) or carbamate (B1207046) linkages, which can mimic the transition state of an enzymatic reaction or interact with key residues in the active site. The structural features of this compound make it an attractive starting material for the design and synthesis of novel enzyme inhibitors.

For instance, derivatives of this isocyanate could be designed to target specific enzymes implicated in disease pathways. The phenoxy-phenyl substructure could be optimized to fit into the binding pocket of a target enzyme, while the urea or carbamate moiety formed from the isocyanate group could establish critical hydrogen bonding interactions. Research in this domain would involve the synthesis of a series of potential inhibitors and their subsequent evaluation through biochemical assays. nih.gov

Research Applications in Dyes and Pigment Chemistry

While direct research on the application of this compound in dye and pigment chemistry is not widely documented, its chemical structure suggests potential utility in this field. The aromatic nature of the molecule provides a chromophoric base that could be further functionalized to create colored compounds.

The isocyanate group can be used to covalently bond the chromophoric unit to various substrates, such as textiles or polymers, leading to the development of reactive dyes with high fastness properties. The presence of the chlorine atom and the phenoxy group could also influence the final color and stability of the resulting dye or pigment. Further research would be necessary to explore the synthesis of azo dyes, anthraquinone (B42736) derivatives, or other classes of colorants from this compound and to evaluate their properties.

Despite a comprehensive search for scholarly articles and patents, no specific research detailing the use of This compound in the development of novel reagents for organic transformations could be located.

The available literature and chemical databases identify this compound as a research chemical. google.comsigmaaldrich.com General synthetic routes for isocyanates, and their typical reactions to form ureas and carbamates, are well-documented. google.comevitachem.comepdf.pub However, specific studies that focus on the application of this compound as a precursor to new reagents for organic synthesis, including detailed research findings and data tables on their performance, are not present in the public domain.

Therefore, the section on the "Development of Novel Reagents for Organic Transformations" involving this specific isocyanate cannot be generated with the required scientific accuracy and detail as per the user's request.

Pharmacological and Biological Activity Investigations of 4 Chloro 2 Phenoxyphenyl Isocyanate Derivatives

Evaluation of Central Nervous System (CNS) Activity

The structural framework of 4-chloro-2-phenoxyphenyl has been utilized to design molecules that interact with key targets in the central nervous system, particularly in the search for novel anticonvulsant and anxiolytic agents.

Anticonvulsant Potency Studies

Derivatives of 4-chloro-2-phenoxyphenyl have been explored for their potential to control seizures. A series of 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazoles were designed and synthesized based on the pharmacophore model of the benzodiazepine (B76468) (BZD) binding site on GABA-A receptors. nih.gov While these compounds generally showed better affinity for the receptor than diazepam, their anticonvulsant effects were characterized as weak. nih.gov For instance, the most potent compound in terms of receptor binding (compound 6a) exhibited only weak anticonvulsant activity in animal models. nih.gov This effect was, however, preventable by the selective benzodiazepine receptor antagonist flumazenil, confirming the involvement of BZD receptors. nih.gov

In related research on phenoxyphenyl oxadiazole derivatives without the chlorine atom, an amino substituent on the oxadiazole ring was found to be crucial for respectable anticonvulsant activity. nih.gov This highlights the importance of specific substitutions on the heterocyclic ring system in modulating the anticonvulsant effects of this class of compounds. nih.gov

Benzodiazepine Receptor Modulation and Binding Affinity

Research has focused on the interaction of these derivatives with the benzodiazepine (BZD) binding site of the GABA-A receptor, a key target for drugs treating anxiety, seizures, and insomnia. nih.gov A study involving a series of 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives demonstrated high in vitro affinity for the BZD receptor in rat brain homogenates. nih.gov

Docking studies showed that these compounds fit properly within the BZD-binding site of a GABA-A receptor model (α1β2γ2). nih.gov The results from a radioligand receptor binding assay indicated that the affinities of most of the novel compounds were even higher than that of diazepam. nih.gov The most active compound, designated 6a, exhibited a noteworthy inhibitory constant (Ki) and half-maximal inhibitory concentration (IC50), as detailed in the table below. nih.gov

CompoundStructureBinding Affinity (Kᵢ, nM)IC₅₀ (nM)
6a 2-amino-5-(4-chloro-2-phenoxyphenyl)-1,3,4-oxadiazole0.440.73 ± 0.17
Diazepam (Reference)--

Table 1: Benzodiazepine Receptor Binding Affinity of a 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivative. nih.gov

Anticancer and Cytotoxicity Research

The 4-chloro-2-phenoxyphenyl moiety has been incorporated into various molecular structures to assess their potential as anticancer agents. These studies have investigated the inhibition of crucial metabolic enzymes and the impact on fundamental cellular processes like the cell cycle and apoptosis.

Inhibition of Key Metabolic Enzymes (e.g., Acetyl-CoA Carboxylase)

Acetyl-CoA carboxylase (ACC), a critical enzyme in fatty acid synthesis, is a recognized target in cancer therapy. nih.govnih.gov A series of 4-phenoxy-phenyl isoxazoles, structurally related to the core compound, were synthesized and evaluated as ACC inhibitors. nih.gov Among these, compound 6g showed potent ACC inhibitory activity with a half-maximal inhibitory concentration (IC50) of 99.8 nM. nih.gov

The antiproliferative assays revealed that another compound from this series, 6l , exhibited the strongest cytotoxicity against several cancer cell lines. nih.gov

CompoundTarget EnzymeIC₅₀ (nM)Cytotoxicity IC₅₀ (µM)
A549: 0.22
6l ACC-HepG2: 0.26
MDA-MB-231: 0.21
6g ACC99.8-

Table 2: ACC Inhibitory Activity and Cytotoxicity of 4-phenoxy-phenyl isoxazole (B147169) derivatives. nih.govnih.gov

Effects on Cellular Processes (e.g., Cell Cycle, Apoptosis)

Derivatives of this chemical family have been shown to induce cancer cell death by disrupting the cell cycle and triggering apoptosis (programmed cell death).

In a study on 4-phenoxy-phenyl isoxazoles, treatment of MDA-MB-231 breast cancer cells with compounds 6g and 6l led to a significant decrease in intracellular malonyl-CoA levels, arrested the cell cycle in the G0/G1 phase, and induced apoptosis in a dose-dependent manner. nih.govnih.gov

Similarly, research on 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues demonstrated significant anticancer activity. Compound 6h , which has a 3,4,5-trimethoxy substitution, was particularly effective against several cancer cell lines at a concentration of 10 µM. nih.gov

CompoundCancer Cell LineEffect
6g MDA-MB-231 (Breast)Cell cycle arrest (G0/G1), Apoptosis induction
6l MDA-MB-231 (Breast)Cell cycle arrest (G0/G1), Apoptosis induction
6h SNB-19 (CNS)PGI = 65.12
NCI-H460 (Lung)PGI = 55.61
SNB-75 (CNS)PGI = 54.68

Table 3: Effects of 4-chloro-2-phenoxyphenyl derivatives on cell cycle, apoptosis, and cancer cell growth (PGI = Percent Growth Inhibition). nih.govnih.govnih.gov

Other related structures, such as phenoxazine (B87303) derivatives, have also been shown to inhibit the growth of leukemia cells by arresting the cell cycle at the sub G0/G1 phase and augmenting apoptosis. nih.govresearchgate.net

Antimicrobial Efficacy Assessments

The therapeutic potential of these compounds extends to antimicrobial activity. In a study of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, some derivatives displayed promising antibacterial effects. nih.gov Specifically, compound 6c , which features a 4-nitrophenyl substitution, was the most active against both Gram-positive and Gram-negative bacteria. nih.gov Its efficacy was notable, though slightly less than the standard antibiotic ciprofloxacin. nih.gov

CompoundBacteria TypeMIC (µg/mL)Zone of Inhibition (mm at 200 µg/mL)
6c Gram-positive & Gram-negative817.0 ± 0.40 to 17.0 ± 0.15
Ciprofloxacin (Standard)4-

Table 4: Antibacterial Activity of a 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenol derivative. nih.gov

Antibacterial Spectrum

Derivatives of 4-chloro-2-phenoxyphenyl isocyanate, particularly urea (B33335) derivatives formed by the reaction of the isocyanate with various amines, have been investigated for their antibacterial properties. The general structure of these derivatives allows for systematic modifications to explore their structure-activity relationships.

Urea derivatives are a well-established class of compounds with a broad range of biological activities, including antibacterial effects. nih.gov Research into novel urea compounds has identified promising candidates against multidrug-resistant (MDR) bacterial strains. nih.gov For instance, studies on N,N'-dialkyl urea derivatives have demonstrated robust antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the low micromolar range. nih.gov

A study on a series of N,N'-dialkyl urea derivatives, synthesized using an isocyanate-based method, showed significant activity against Acinetobacter baumannii, Pseudomonas aeruginosa, Enterococcus faecalis, and Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The MIC values for these compounds ranged from 0.97 to 15.82 µM, highlighting their potential as effective antibacterial agents. nih.gov

While direct studies on urea derivatives of this compound are not extensively reported in the available literature, research on analogous structures provides valuable insights. For example, a series of new urea derivatives were screened for their antimicrobial activity against five bacterial species. nih.gov Compounds such as (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)urea and 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea showed notable inhibition against Acinetobacter baumannii. nih.gov This suggests that the presence of a chloro-substituted phenyl ring, a key feature of the title compound, can contribute positively to antibacterial activity.

Furthermore, other related structures, such as quinone derivatives, have been designed and synthesized to target multidrug-resistant Gram-positive bacteria, with some compounds showing higher potency than vancomycin (B549263) against MRSA. mdpi.com The structural features of these molecules, including hydrophobicity and the nature of substituents, play a crucial role in their antibacterial efficacy. mdpi.com

Table 1: Antibacterial Activity of Selected Urea Derivatives

Compound ID Test Organism MIC (µM) Reference
Compound 14 (N,N'-dialkyl urea) Acinetobacter baumannii 0.97 - 15.82 nih.gov
Compound 16 (N,N'-dialkyl urea) Staphylococcus aureus MRSA 0.97 - 15.82 nih.gov
Compound 3l (Adamantyl urea) Acinetobacter baumannii High Inhibition (94.5%) nih.gov

Antifungal Properties

The investigation into the antifungal properties of this compound derivatives has yielded promising results, particularly with urea and other heterocyclic derivatives. The phenoxy-phenyl moiety appears to be a key pharmacophore in several classes of antifungal agents.

Urea-functionalized compounds have shown significant potential as antifungal agents. Studies on chitosan (B1678972) derivatives bearing urea groups demonstrated potent inhibitory activity against several plant pathogenic fungi, including Fusarium oxysporum and Botrytis cinerea. google.commdpi.com The degree of substitution with urea groups was directly correlated with the antifungal efficacy, with some derivatives showing over 80% inhibition at a concentration of 1.0 mg/mL. google.com Similarly, aminoporphyrins substituted with urea derivatives exhibited notable antifungal activity against Aspergillus oryzae and Candida albicans, with the activity being influenced by the liposolubility of the substituents. nih.gov

More directly related to the title compound, a series of N-(alkoxy)diphenyl ether carboxamide derivatives were designed as succinate (B1194679) dehydrogenase (SDH) inhibitors, a key enzyme in fungal respiration. nih.gov One of the lead compounds, M15, demonstrated significant control over four plant pathogens, with inhibition rates exceeding 60% at a 50 µg/mL concentration. nih.gov This highlights the potential of the diphenyl ether (or phenoxyphenyl) scaffold in designing effective fungicides.

In another study, 3-(substituted phenyl)-5-acyloxymethyl-2H,5H-furan-2-ones, which contain a halogenated phenyl ring, showed a potent antifungal effect against Aspergillus fumigatus. nih.gov The most active derivative, 3-(3,4-dichlorophenyl)-5-pivaloyloxymethyl-2H,5H-furan-2-one, had an activity level comparable to the clinical antifungal Amphotericin B. nih.gov

Table 2: Antifungal Activity of Selected Phenoxyphenyl and Urea Derivatives

Compound Class Test Organism Activity Reference
Urea-functionalized chitosan Fusarium oxysporum >80% inhibition at 1.0 mg/mL google.com
N-(alkoxy)diphenyl ether carboxamide Plant pathogens >60% inhibition at 50 µg/mL nih.gov
3-(3,4-dichlorophenyl)-furanone Aspergillus fumigatus Activity comparable to Amphotericin B nih.gov
Urea-substituted aminoporphyrins Candida albicans Significant inhibition nih.gov

Antitrypanosomal Activity

Derivatives containing the phenoxyphenyl scaffold have been explored for their potential to combat parasitic infections, including Human African Trypanosomiasis (HAT), caused by protozoa of the genus Trypanosoma.

Research on 1-(4-phenoxyphenyl)adamantane derivatives has revealed promising antitrypanosomal activity. In a study aimed at enhancing the activity and selectivity index of adamantane-based compounds, the incorporation of a phenoxyphenyl group was a key strategy. Functionalization of the 1-(4-phenoxyphenyl)adamantane core with moieties such as amidines and thiosemicarbazones led to compounds with notable activity against Trypanosoma brucei. For example, a thiosemicarbazone derivative of 1-(4-phenyl)adamantane emerged as a particularly potent trypanocidal agent with a half-maximal effective concentration (EC50) of 0.16 µM.

Furthermore, a high-throughput screening identified a phenoxymethylbenzamide compound as a hit for anti-trypanosomal activity. Subsequent synthesis and evaluation of a library of analogues confirmed that several of these compounds exhibited potent activity against Trypanosoma brucei rhodesiense, the causative agent of the more acute form of HAT.

These findings underscore the potential of the phenoxyphenyl moiety as a valuable component in the design of novel antitrypanosomal agents. The flexibility of this scaffold allows for the introduction of various pharmacophoric groups to optimize activity and selectivity.

Table 3: Antitrypanosomal Activity of Phenoxyphenyl Derivatives

Compound Class Target Organism Key Findings Reference
1-(4-Phenoxyphenyl)adamantane derivatives Trypanosoma brucei Notable activity, with EC50 values in the sub-micromolar range for some derivatives.
Phenoxymethylbenzamide analogues Trypanosoma brucei rhodesiense Several analogues identified as potent lead compounds.

Enzyme Interaction and Inhibition Studies

The biological activities of this compound derivatives are intrinsically linked to their interactions with various enzyme systems. The lipophilic and electronically modified nature of this scaffold suggests potential interactions with metabolic enzymes like cytochrome P450s, as well as other therapeutically relevant enzymes.

Cytochrome P450 Enzyme Interactions

Direct studies on the interaction of this compound derivatives with cytochrome P450 (CYP) enzymes are limited in the publicly available scientific literature. However, the behavior of other isocyanates and compounds with similar structural features can provide insights into potential interactions.

CYP enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs. Interactions with the CYP system, particularly inhibition, can lead to significant drug-drug interactions.

Isocyanates, in general, are known to be reactive compounds. For instance, toluene (B28343) diisocyanate has been shown to affect the expression of CYP2B1 in rat lungs. This suggests that isocyanate-containing compounds or their derivatives could modulate CYP enzyme levels.

Furthermore, many drugs and dietary compounds can act as inhibitors of CYP enzymes. nih.gov For example, the antimalarial drug OZ439 has been shown to be metabolized by CYP3A4 and also acts as a direct and mechanism-based inhibitor of this enzyme. Mechanism-based inhibition is a time-dependent process where the enzyme metabolizes the inhibitor to a reactive species that covalently binds to and inactivates the enzyme. Given the reactivity of the isocyanate group and its derivatives, the potential for mechanism-based inhibition of CYPs by derivatives of this compound warrants investigation.

Computational modeling and in vitro assays with human liver microsomes are standard methods to assess the inhibitory potential of new chemical entities against major CYP isoforms such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.gov Such studies would be crucial to understanding the pharmacokinetic profile and potential for drug-drug interactions of any therapeutic agent derived from this compound.

Other Enzyme Inhibition Profiles

Beyond the metabolic CYP enzymes, derivatives of the 4-chloro-2-phenoxyphenyl scaffold have been shown to inhibit other classes of enzymes, indicating a broader potential for therapeutic applications.

A notable example is the inhibition of acetyl-CoA carboxylase (ACC) by 4-phenoxy-phenyl isoxazole derivatives. ACC is a key enzyme in fatty acid synthesis and is a target for the development of drugs for metabolic disorders. In a study of these derivatives, several compounds showed potent inhibition of human ACC1. The structure-activity relationship revealed that the nature of the substituents on the phenoxy-phenyl core significantly influenced the inhibitory activity.

Furthermore, ureas derived from natural products like camphor (B46023) have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids and a target for cardiovascular and inflammatory diseases. This demonstrates that the urea functionality, a primary derivative of isocyanates, can be a key element in designing inhibitors for specific enzymes.

These findings suggest that the this compound scaffold can be a versatile platform for developing inhibitors of various enzymes, depending on the specific derivatization strategy employed.

Table 4: Inhibition of Other Enzymes by Phenoxyphenyl Derivatives

Compound Class Target Enzyme Key Findings Reference
4-Phenoxy-phenyl isoxazoles Acetyl-CoA carboxylase (ACC1) Potent inhibition, with IC50 values in the nanomolar range for optimized compounds.
Camphor-derived ureas Soluble epoxide hydrolase (sEH) Highly potent inhibition, with IC50 values as low as 0.7 nM.

Structure-Activity Relationship (SAR) Analysis of Derivatives

The biological activity of derivatives of this compound is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance potency and selectivity while minimizing toxicity.

For Antibacterial Activity: In the context of urea derivatives, the nature of the substituents on the nitrogen atoms plays a critical role in determining antibacterial efficacy. nih.govnih.gov SAR studies on various urea derivatives have shown that:

Lipophilicity and Steric Bulk: The presence of bulky, lipophilic groups, such as an adamantyl or a substituted phenylethyl group, can enhance activity, particularly against certain Gram-negative bacteria like Acinetobacter baumannii. nih.gov

Halogenation: The presence and position of halogen atoms on the aromatic rings are often crucial. For example, dichlorophenyl urea derivatives have shown significant inhibitory activity. nih.gov This aligns with the "4-chloro" substitution in the parent isocyanate.

For Antifungal Activity: SAR analysis of antifungal derivatives with a phenoxyphenyl core reveals several key trends:

Substituents on the Phenoxy Ring: In N-(alkoxy)diphenyl ether carboxamides, the introduction of a halogen on the benzyl (B1604629) group attached to the ether oxygen enhanced antifungal activity. nih.gov

Urea Linker: In urea-functionalized chitosan derivatives, the degree of substitution with urea groups was positively correlated with antifungal activity. google.com

Liposolubility: For urea-substituted porphyrins, increased liposolubility of the substituents on the urea moiety led to enhanced antifungal effects. nih.gov

For Antitrypanosomal Activity: In the series of 1-(4-phenoxyphenyl)adamantane derivatives, the following SAR observations were made:

Linker Length and Nature: The distance and chemical nature of the linker between the adamantane (B196018) core and the pharmacophoric group (e.g., amidine, thiosemicarbazone) significantly impacted both activity and cytotoxicity.

Functional Group: The choice of the terminal functional group was critical, with thiosemicarbazones showing a particularly promising pharmacological profile.

For Enzyme Inhibition: In the case of 4-phenoxy-phenyl isoxazoles as ACC inhibitors, SAR studies indicated that:

Substituents on the Phenyl Ring: The length and nature of the alkoxy or amide substituents on the phenyl ring were key determinants of inhibitory potency. Longer alkyl chains and bulky phenylacetamide groups were found to be beneficial.

Urea vs. Amide: While both amide and urea derivatives showed activity, the specific substitution pattern determined which was more potent.

Impact of Substituent Modifications

The biological activity of derivatives based on a core chemical structure is profoundly influenced by the nature and position of their substituents. In the case of compounds related to the 4-chloro-2-phenoxyphenyl moiety, research has demonstrated that even minor alterations can lead to significant changes in their pharmacological profiles.

One area of investigation has been the development of 4-phenoxy-phenyl isoxazoles as potential inhibitors of acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism and a target in cancer therapy. nih.govnih.gov In a series of these derivatives, modifications to the alkoxy group at a specific position (R1) of the molecule were found to directly impact their inhibitory activity against human ACC1 (hACC1). For instance, derivatives with short-chain alkoxy groups showed weaker hACC1 inhibitory activity compared to a lead compound with an acetyl group. nih.gov This suggests that the size and electronic properties of the substituent at this position are critical for effective enzyme inhibition.

Furthermore, in a study of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, which share a related structural backbone, the substitution pattern on the aryl ring of the oxadiazole moiety was shown to be a key determinant of their anticancer activity. Specifically, a derivative bearing a 3,4,5-trimethoxyphenyl group demonstrated significant anticancer activity against several cancer cell lines. nih.gov This highlights the importance of the electronic and steric properties of the substituents on the peripheral aryl ring in dictating the biological response.

The following table summarizes the impact of substituent modifications on the biological activity of related derivatives:

Core StructureSubstituent ModificationImpact on Biological ActivityReference
4-phenoxy-phenyl isoxazoleShort-chain alkoxy groups at R1Weaker hACC1 inhibitory activity nih.gov
4-phenoxy-phenyl isoxazoleAcetyl group at R1Potent hACC1 inhibitory activity nih.gov
4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol3,4,5-trimethoxyphenyl group on the oxadiazole ringSignificant anticancer activity against SNB-19, NCI-H460, and SNB-75 cell lines nih.gov

Conformational Analysis and Molecular Docking Studies

To gain a deeper understanding of the structure-activity relationships observed with these derivatives, researchers have employed computational techniques such as conformational analysis and molecular docking. These methods provide insights into how these molecules orient themselves and interact with their biological targets at the atomic level.

Molecular docking studies have been instrumental in elucidating the binding modes of these compounds. For instance, in the investigation of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues as potential tubulin inhibitors, molecular docking was used to predict their interaction with the active site of the tubulin–combretastatin A4 complex. nih.gov The results revealed that a particularly active compound fit within a hydrophobic cavity of the protein, forming interactions with key amino acid residues such as Leu252, Ala250, and Cys241. nih.gov This provides a rational basis for the observed anticancer activity.

Similarly, for the 4-phenoxy-phenyl isoxazole series targeting ACC, molecular docking studies identified a lead compound that formed three hydrogen bonds with the carboxyltransferase (CT) domain of the enzyme. nih.gov This detailed understanding of the binding interactions is crucial for the rational design of more potent and selective inhibitors.

In a different study, a Schiff base derived from 2-phenoxyaniline (B124666) and 5-chlorosalicyldehyde, and its subsequent Zn(II) complex, were subjected to molecular docking to explore their potential against Alzheimer's and glaucoma diseases. nih.gov Density Functional Theory (DFT) calculations were also used to determine the electronic parameters and stability of the complex. nih.gov

The table below presents findings from molecular docking studies on related derivatives:

Derivative ClassTarget ProteinKey Findings from Molecular DockingReference
4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analoguesTubulin–combretastatin A4 complexBinding within a hydrophobic cavity, interaction with key residues (Leu252, Ala250, Cys241) nih.gov
4-phenoxy-phenyl isoxazolesAcetyl-CoA carboxylase (ACC)Formation of three hydrogen bonds with the CT domain nih.gov
Zn(II) complex of a 4-chloro-2-(((2-phenoxyphenyl)imino)methyl)phenol Schiff baseTargets for Alzheimer's and GlaucomaIndicated potential for therapeutic application nih.gov

Toxicological Profiles and Risk Assessment in Research Contexts

Acute Toxicity Evaluations

Acute toxicity studies are fundamental in characterizing the potential hazards of a chemical following short-term exposure. These evaluations typically involve determining the effects of a substance after administration by various routes, such as inhalation and ingestion.

Inhalation Exposure Effects

For the isocyanate class of chemicals, inhalation is a primary route of occupational exposure. epa.gov Acute inhalation studies in animals help determine the concentration at which adverse effects occur. For many isocyanates, these effects include irritation of the respiratory tract, coughing, and labored breathing. coleparmer.comnj.gov At high concentrations, more severe effects like pulmonary edema can occur. coleparmer.com However, specific LC50 (lethal concentration, 50%) values or detailed observational data from studies on 4-Chloro-2-phenoxyphenyl isocyanate are not documented in the reviewed literature.

Ingestion-Related Toxicity

While generally considered a less common route of occupational exposure for isocyanates, oral toxicity studies are crucial for a complete risk assessment. epa.gov These studies determine the dose that causes harmful effects if the substance is swallowed. windows.netfishersci.com For related compounds like 4-chlorophenyl isocyanate, ingestion may cause gastrointestinal irritation with symptoms such as nausea and vomiting. coleparmer.com Specific LD50 (lethal dose, 50%) data for this compound via ingestion is not currently available.

Sensitization Potential

Isocyanates are widely recognized as potent sensitizers, meaning that after an initial exposure, subsequent contact with even a small amount can trigger a severe allergic reaction. cdc.govca.gov This can manifest as either a skin (dermal) or respiratory response.

Dermal Sensitization Studies

Skin contact with isocyanates can lead to allergic contact dermatitis. nih.gov Animal studies, such as the local lymph node assay (LLNA), are used to assess the potential of a chemical to cause skin sensitization. Research has shown that skin exposure to some isocyanates can not only cause a dermal reaction but may also play a role in inducing respiratory sensitization. nih.govamericanchemistry.comnih.gov Studies specifically evaluating the dermal sensitization potential of this compound have not been identified.

Respiratory Sensitization Response

Respiratory sensitization is a major health concern associated with isocyanates, potentially leading to occupational asthma. cdc.govsaif.com Once an individual is sensitized, exposure to very low levels of the isocyanate can provoke an asthmatic attack, characterized by wheezing, shortness of breath, and chest tightness. ca.govamericanchemistry.com While this is a known hazard for the isocyanate class, specific data confirming the respiratory sensitization potential of this compound is lacking.

Carcinogenicity Assessments

Carcinogenicity studies investigate the potential of a substance to cause cancer after long-term exposure. These are typically conducted over the lifetime of laboratory animals. For the isocyanate class, the data is mixed. Toluene (B28343) diisocyanate (TDI) has been found to cause cancer in laboratory animals, leading to a "Reasonably Anticipated to be Human Carcinogen" classification by the National Toxicology Program. ca.govosha.gov In contrast, 4,4'-Methylenediphenyl diisocyanate (MDI) is classified by the International Agency for Research on Cancer (IARC) as Group 3, "not classifiable as to its carcinogenicity to humans," due to inadequate evidence. osha.gov There are no available carcinogenicity assessments for this compound in the reviewed scientific literature. fishersci.com

In vivo Studies and Epidemiological Data (where applicable for isocyanates)

Epidemiological studies of workers exposed to isocyanates have consistently shown a strong association with occupational asthma. osha.govyoutube.com This respiratory sensitization can develop after a single high-level exposure or repeated low-level exposures. Once an individual is sensitized, even minute subsequent exposures can trigger severe asthma attacks. ca.gov

Animal studies on various isocyanates have demonstrated a range of toxic effects. For instance, phenyl isocyanate (PI), a structurally related monofunctional isocyanate, has been identified as a potent chemical sensitizer (B1316253) in mice, inducing both cellular and humoral immune responses. nih.gov Inhalation studies with isocyanates in animals have shown irritation of the respiratory tract, and in some cases, long-term lung damage. coleparmer.com Studies on 4-chlorophenyl isocyanate, another related compound, have indicated that it is harmful if swallowed and may cause respiratory and skin reactions. coleparmer.com

Genotoxicity and Mutagenicity Investigations

There is a lack of specific genotoxicity and mutagenicity data for this compound. However, studies on other isocyanates suggest that this class of compounds may have genotoxic potential. For example, methyl isocyanate has been shown to induce DNA damage, apoptosis, and inflammation in cultured human lymphocytes. nih.gov Research has also demonstrated the formation of DNA adducts from compounds like 4-chlorophenyl isocyanate and 4-methylphenyl isocyanate, indicating a potential for interaction with genetic material.

While some studies have raised concerns about the carcinogenic potential of certain isocyanates, with some being classified as potential human carcinogens, the evidence is not always conclusive. osha.gov The formation of protein adducts from diisocyanates like TDI and MDI has been investigated as a biomarker of exposure, and the absence of certain amine-related adducts has been suggested to alleviate some concerns about carcinogenic hazards. nih.gov

Mechanisms of Toxicity at the Cellular and Molecular Level

The toxicity of isocyanates is intrinsically linked to the high reactivity of the isocyanate functional group (-N=C=O). This group readily reacts with nucleophiles, including water, alcohols, and amines, which are abundant in biological systems. wikipedia.org

At the cellular level, the primary mechanism of toxicity involves the reaction of the isocyanate group with biological macromolecules such as proteins. This can lead to the formation of protein adducts, which can alter protein structure and function. nih.govnih.gov The formation of these adducts, particularly with albumin in the bloodstream, is thought to play a critical role in the development of an immune response, leading to sensitization and allergic reactions like asthma. nih.govresearchgate.net The isocyanate-protein complex can act as a neo-antigen, triggering an immunological cascade. researchgate.net

The irritant effects of isocyanates on the respiratory tract are also a result of their reactivity. They can cause direct damage to the mucous membranes. nih.gov Furthermore, some research suggests that the noxious effects of isocyanates may be mediated by the activation of the TRPA1 ion channel in sensory neurons, which is a detector for reactive chemicals. science.gov

Occupational Health Considerations in Laboratory and Industrial Settings

Given the significant health hazards associated with isocyanates, strict occupational health and safety measures are imperative in laboratory and industrial settings where these compounds are handled.

Exposure Limits: Various regulatory bodies have established occupational exposure limits (OELs) for isocyanates to protect workers. For example, in the UK, the workplace exposure limit for most isocyanates is 0.02 mg/m³ as an 8-hour time-weighted average (TWA) and 0.07 mg/m³ as a short-term exposure limit (STEL). satra.comenvirocare.org In the United States, OSHA has set a permissible exposure limit (PEL) of 0.02 ppm for MDI and TDI. osha.gov

Engineering Controls: The primary method for minimizing exposure is through engineering controls. This includes working with isocyanates in well-ventilated areas, such as fume hoods or glove boxes, and using closed systems whenever possible. icheme.orgoccupational-hygiene.co.uk

Handling and Storage: Isocyanates should be stored in tightly sealed containers in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and amines. icheme.orgfishersci.com Care should be taken to prevent moisture from entering storage containers, as isocyanates react with water to produce carbon dioxide gas, which can lead to a dangerous build-up of pressure. icheme.org

Health Surveillance: Regular health monitoring of personnel working with isocyanates is recommended. This may include respiratory function tests and monitoring for skin sensitization. hsa.ie

Interactive Data Table: Occupational Exposure Limits for Common Isocyanates

IsocyanateCountry/Organization8-hour TWA15-minute STEL
General IsocyanatesUK (HSE)0.02 mg/m³0.07 mg/m³
Toluene di-isocyanate (TDI)Ireland (HSA)0.001 mg/m³0.003 mg/m³
Methylene (B1212753) diphenyl di-isocyanate (MDI)USA (OSHA)0.02 ppm-
Toluene di-isocyanate (TDI)USA (OSHA)0.02 ppm-
TDI, MDI, HDI, IPDIUSA (Cal/OSHA)5 ppb-
TDI, IPDIUSA (Cal/OSHA)-20 ppb

Note: TWA = Time-Weighted Average; STEL = Short-Term Exposure Limit; ppm = parts per million; ppb = parts per billion; mg/m³ = milligrams per cubic meter. These values are for illustrative purposes and may be subject to change. Always consult the latest local regulations.

Environmental Fate and Ecotoxicological Considerations

Degradation Pathways in Environmental Compartments

The degradation of 4-Chloro-2-phenoxyphenyl isocyanate in the environment is expected to be driven by reactions involving its highly reactive isocyanate group and the more stable chlorinated diphenyl ether structure.

The isocyanate functional group (-N=C=O) is highly susceptible to hydrolysis. In aqueous environments, this compound is expected to react with water to yield 4-chloro-2-phenoxyaniline (B3055685) and carbon dioxide. evitachem.com This hydrolysis reaction is typically rapid for most isocyanates and is considered a primary degradation pathway upon release into water. epa.gov

Table 1: Predicted Hydrolysis Reaction of this compound

ReactantProduct(s)
This compound4-chloro-2-phenoxyaniline + Carbon Dioxide
Chemical Structure Chemical Structure
+ CO₂

This table illustrates the expected hydrolysis reaction based on the known reactivity of isocyanates. Specific reaction rates for this compound are not publicly available.

Limited specific data exists for the photodegradation of this compound. However, compounds containing a diphenyl ether linkage can undergo photolysis. Polychlorinated diphenyl ethers (PCDEs), which are structurally analogous, can be degraded through photolytic reactions in the environment. nih.gov This process may involve the cleavage of the ether bond or dechlorination, leading to the formation of various phenolic and benzene (B151609) derivatives. The presence of aromatic rings suggests that the compound may absorb UV radiation, potentially leading to its breakdown, although the rates and products of such reactions for this specific molecule have not been documented.

The biodegradation of this compound is likely to be a slow process. While the hydrolysis product, 4-chloro-2-phenoxyaniline, may be more amenable to microbial attack than the parent isocyanate, chlorinated aromatic compounds are often resistant to degradation. Halogenated diphenyl ethers are known for their persistence in the environment. nih.govnih.gov The presence of the chlorine atom and the stable ether linkage can make the molecule recalcitrant to microbial enzymes. Complete mineralization would require specialized microbial communities capable of cleaving the aromatic rings and removing the chlorine substituent.

Impact on Aquatic Ecosystems

The ecotoxicological impact of this compound is not well-documented with specific experimental data. However, inferences can be drawn from the toxicity profiles of related compounds.

General information for aromatic isocyanates suggests potential for acute toxicity in aquatic environments. evitachem.com Furthermore, the class of polychlorinated diphenyl ethers (PCDEs) has been shown to elicit a range of toxic effects in aquatic organisms, including growth inhibition, reproductive abnormalities, and mortality. nih.gov Studies on similar halogenated diphenyl ethers have demonstrated adverse effects on fish, invertebrates, and algae. researchgate.netpops.int Given these factors, it is reasonable to presume that this compound could pose a risk to aquatic life, though specific toxicity thresholds (e.g., LC50 or EC50 values) are not available.

Table 2: Inferred Aquatic Toxicity Profile

Organism GroupPotential EffectBasis for Inference
FishAcute and chronic toxicityToxicity data on analogous chlorinated diphenyl ethers. nih.govpops.int
InvertebratesAcute and chronic toxicityToxicity data on analogous chlorinated diphenyl ethers. researchgate.net
AlgaeGrowth inhibitionToxicity data on analogous chlorinated diphenyl ethers.

This table is based on qualitative inference from structurally similar compounds. No specific experimental toxicity data for this compound is available.

The potential for bioaccumulation is a significant concern for compounds with a diphenyl ether structure. Polychlorinated and polybrominated diphenyl ethers are known to be persistent, lipophilic, and bioaccumulative in fatty tissues of organisms, with the ability to biomagnify through food webs. nih.govnih.gov

The structure of this compound contains the lipophilic diphenyl ether backbone. This suggests a potential for the compound, and particularly its more stable hydrolysis product (4-chloro-2-phenoxyaniline), to partition from water into the tissues of aquatic organisms and accumulate. Without an experimentally determined octanol-water partition coefficient (Kow), the exact bioaccumulation potential remains unquantified. However, the structural similarities to known bioaccumulative pollutants warrant concern. nih.gov

Environmental Release and Exposure Pathways

Understanding the potential pathways for the release of this compound into the environment is crucial for assessing its ecological impact. These pathways are primarily associated with its manufacturing and industrial applications.

The primary method for commercial production of isocyanates is the phosgenation process, which involves reacting a primary amine with phosgene (B1210022). wikipedia.org For this compound, the precursor amine would be 4-chloro-2-phenoxyaniline. The synthesis process itself is a significant potential source of environmental emissions.

Potential Emission Sources during Synthesis:

Reactant Volatilization: Both the amine precursor and the highly toxic phosgene gas are volatile and can be released into the atmosphere if the process is not contained within a closed system. epa.govepa.gov

Byproduct Release: The reaction produces hydrogen chloride (HCl) as a major byproduct, which is a hazardous industrial chemical. epa.govepa.gov

Process Vents and Fugitive Emissions: Emissions can occur from reactor vents, storage tanks, and leaks in piping and equipment. Workplace concentrations are often managed using closed ventilation systems, which can then become a source of atmospheric emissions. alkalinity.uk

During its application, which is likely in the synthesis of polyurethanes or other polymers, environmental release can occur through several mechanisms. epa.gov

Vapor and Aerosol Formation: Spraying applications, common for polyurethane coatings, generate aerosols and vapors containing unreacted isocyanates that can be released into the atmosphere. nsw.gov.au

Thermal Decomposition: Heating materials containing this compound, such as during welding, hot-wire cutting of foams, or in the event of a fire, can cause it to decompose and be released into the air. alkalinity.uknsw.gov.au High-temperature decomposition can emit toxic fumes, including nitrogen oxides and cyanide compounds. alkalinity.uk

Table 1: Potential Environmental Release Points for this compound

Stage Source of Release Type of Emission
Synthesis Phosgenation ProcessVapors of reactants (phosgene, 4-chloro-2-phenoxyaniline), byproducts (HCl), fugitive emissions from equipment. alkalinity.ukepa.govepa.gov
Application Spraying of coatings/foamsAerosols, mists, and vapors of unreacted isocyanate. nsw.gov.au
Curing ProcessVolatilization of unreacted isocyanate before the polymer is fully cured. ca.gov
High-Temperature ProcessesVapors and decomposition products (e.g., NOx, HCN) from heating, welding, or cutting of isocyanate-containing materials. alkalinity.uk
Post-Application Material DegradationDust particles from sanding or abrading cured polyurethane products. nsw.gov.au

In the case of this compound, it would hydrolyze to form 4-chloro-2-phenoxyaniline and CO2.

R-NCO + H₂O → [R-NHCOOH] → R-NH₂ + CO₂

Due to this rapid hydrolysis, the parent isocyanate compound is not expected to persist in wastewater for significant periods. nih.gov Therefore, monitoring for this specific isocyanate in wastewater effluents may not be effective. Instead, the presence of its hydrolysis product, 4-chloro-2-phenoxyaniline, would be a more likely indicator of an industrial release. Industrial facilities that manufacture or use isocyanates are potential sources of these compounds in their wastewater streams. researchgate.net

Broader Implications of Isocyanate Environmental Chemistry

The environmental chemistry of this compound is representative of the isocyanate class as a whole. Their high reactivity is the defining characteristic of their environmental behavior.

Reaction with Water: The primary environmental fate process for isocyanates is their reaction with water in the atmosphere, soil, or aquatic systems to form corresponding amines. alkalinity.ukmichigan.gov This reaction prevents the long-term persistence of the original isocyanate molecule.

Atmospheric Pollution: Isocyanates can contribute to atmospheric pollution, particularly in urban and industrial areas. alkalinity.uk They can exist as vapors or be adsorbed onto particulate matter.

Formation of Secondary Products: The reaction of isocyanates with water produces an amine and carbon dioxide. The resulting amine (in this case, 4-chloro-2-phenoxyaniline) will have its own distinct environmental fate and toxicity profile.

Soil Interaction: In moist soil, isocyanates are expected to hydrolyze rapidly, making adsorption to soil particles a less significant fate process. nih.gov Volatilization from dry soil surfaces could occur, depending on the compound's vapor pressure. nih.gov

Table 2: Summary of General Environmental Reactions of Isocyanates

Reactant Product Significance
Water (H₂O)Amine + Carbon DioxidePrimary pathway for degradation in the environment; prevents persistence of the isocyanate. wikipedia.org
Alcohols (R'-OH)Urethane (B1682113)Basis for polyurethane formation; can occur with environmental alcohols. youtube.com
Amines (R'-NH₂)Urea (B33335)Can react with amines in the environment, altering its chemical form. wikipedia.org

Future Directions and Emerging Research Areas for 4 Chloro 2 Phenoxyphenyl Isocyanate

The chemical compound 4-Chloro-2-phenoxyphenyl isocyanate, a member of the isocyanate family, stands at a crossroads of traditional industrial chemistry and modern, sustainable innovation. Isocyanates are crucial building blocks in the synthesis of a wide array of materials and molecules, from polyurethanes to pharmaceuticals and agrochemicals. rsc.org The unique structure of this compound, featuring a chlorinated backbone and a phenoxy group, presents distinct opportunities for research and development. Future exploration is poised to focus on enhancing its synthesis, discovering new applications, and aligning its lifecycle with the principles of green chemistry.

Q & A

Q. What analytical methods are recommended for quantifying 4-chloro-2-phenoxyphenyl isocyanate in reaction mixtures?

The indirect gas chromatography (GC) method is highly effective. This involves reacting the isocyanate with a derivatizing agent like n-dibutylamine (n-DBA) and quantifying unreacted n-DBA via GC. Advantages include improved sample stability (since isocyanates react readily with moisture) and applicability to non-volatile or thermally labile compounds . Direct GC analysis is less reliable due to decomposition risks at high injector temperatures (>250°C) and challenges in peak resolution .

Q. How should researchers handle discrepancies in spectral data (e.g., NMR, IR) during structural characterization?

Cross-validate results using complementary techniques. For example:

  • Compare experimental IR spectra with reference data (e.g., NIST Chemistry WebBook) to confirm functional groups like the isocyanate (-NCO) peak near 2270 cm⁻¹ .
  • Use high-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns.
  • Perform X-ray crystallography if crystalline derivatives are available .

Q. What safety protocols are critical when synthesizing or handling this compound?

  • Use inert atmospheres (e.g., nitrogen/argon) to prevent moisture-induced side reactions.
  • Wear PPE: chemical-resistant gloves, goggles, and fume hoods.
  • In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for ≥15 minutes and seek medical attention .

Advanced Research Questions

Q. How can the thermal stability of this compound be systematically evaluated?

Conduct thermogravimetric analysis (TGA) under controlled heating rates (e.g., 10°C/min in nitrogen). Monitor decomposition temperatures and compare with analogs like 4-chlorophenyl isocyanate (bp 203–204°C ). For GC applications, test column retention times at 250–270°C to assess peak integrity .

Q. What experimental strategies resolve contradictions in reactivity studies (e.g., unexpected byproducts)?

  • Use kinetic studies (e.g., time-resolved FTIR) to track intermediate formation during reactions with alcohols or amines.
  • Employ computational modeling (DFT) to predict reaction pathways and compare with experimental outcomes.
  • Analyze byproducts via LC-MS/MS to identify structures and propose mechanistic explanations .

Q. How can researchers design experiments to study biological interactions of this compound?

  • Synthesize fluorescent derivatives (e.g., with anthracene isocyanate) to track cellular uptake via fluorescence microscopy .
  • Evaluate immunogenicity by measuring IgE antibody levels in vitro using enzyme-linked immunosorbent assays (ELISA), adapting methods from methylenediphenyl diisocyanate (MDI) studies .

Methodological Considerations

Q. What are best practices for validating purity in synthesized batches?

  • Combine elemental analysis (C, H, N, Cl) with chromatographic methods (HPLC/GC).
  • For trace impurities, use GC-MS with selective ion monitoring (SIM) to detect homologs or hydrolyzed byproducts .

Q. How to optimize derivatization protocols for enhanced detection sensitivity?

  • Screen derivatizing agents (e.g., n-DBA, 9-anthracenemethanol) under varying molar ratios and reaction times.
  • Quantify derivatization efficiency via internal standards (e.g., deuterated analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.